5-Bromo-1,2-difluoro-3-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNAFQTGMPZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290867 | |
| Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143502-75-3 | |
| Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143502-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Bromo-1,2-difluoro-3-methylbenzene, a valuable halogenated aromatic intermediate in the fields of pharmaceutical and agrochemical research. The document explores two primary synthetic strategies: a robust and regioselective multi-step synthesis via a Sandmeyer reaction, and a more direct but potentially less selective electrophilic bromination route. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the two approaches are presented to aid researchers in the selection and implementation of the most suitable method for their specific needs.
Introduction and Strategic Importance
5-Bromo-1,2-difluoro-3-methylbenzene (CAS 1242338-34-4) is a key building block in modern organic synthesis. The presence of ortho-difluoro and bromo substituents on a toluene scaffold provides multiple reactive sites for further chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of functional groups. The fluorine atoms can significantly influence the physicochemical properties of derivative molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is of considerable interest to medicinal chemists and materials scientists for the design of novel therapeutic agents and functional materials.
Retrosynthetic Analysis and Synthetic Strategy
Two principal retrosynthetic disconnections for 5-Bromo-1,2-difluoro-3-methylbenzene are considered in this guide:
-
Pathway A: The Sandmeyer Reaction Approach. This multi-step, yet highly reliable, pathway involves the introduction of the bromo substituent at a late stage from an amino precursor. The key intermediate is 3,4-difluoro-5-methylaniline, which is in turn accessible from the corresponding nitro compound. This strategy offers excellent control over the regiochemistry of the final product.
-
Pathway B: The Direct Bromination Approach. This approach involves the direct electrophilic bromination of 1,2-difluoro-3-methylbenzene. While seemingly more straightforward, this pathway's feasibility is contingent on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing fluoro and methyl substituents.
Caption: Retrosynthetic analysis of 5-Bromo-1,2-difluoro-3-methylbenzene.
Pathway A: Multi-step Synthesis via Sandmeyer Reaction (Recommended)
This pathway is the preferred route due to its high regioselectivity, leading to a single, well-defined product. The synthesis commences with the commercially available 1,2-difluoro-3-methyl-5-nitrobenzene.
Step 1: Reduction of 1,2-Difluoro-3-methyl-5-nitrobenzene to 3,4-Difluoro-5-methylaniline
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion.
Causality of Experimental Choices:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method, yielding the product and water as the only by-product. It is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.
-
Metal/Acid Reduction (Sn/HCl or Fe/HCl): This is a classical and robust method that is well-suited for laboratory-scale synthesis. Tin(II) chloride is a mild reducing agent, while iron in acidic medium is a cost-effective alternative. The workup involves neutralization of the acid and removal of metal salts.
Experimental Protocol (Reduction with Tin(II) Chloride):
-
To a solution of 1,2-difluoro-3-methyl-5-nitrobenzene (1.0 eq.) in ethanol (10 mL per gram of nitro compound) in a round-bottom flask, add tin(II) chloride dihydrate (4.0 eq.).
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 3,4-difluoro-5-methylaniline. The crude product can be purified by column chromatography on silica gel if necessary.
| Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| H₂ (g), Pd/C (10%) | Ethanol or Methanol | Room Temperature | >95% | [1] |
| SnCl₂·2H₂O | Ethanol | Reflux | 85-95% | [2] |
| Fe, HCl | Ethanol/Water | Reflux | 80-90% | [2] |
Step 2: Diazotization and Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of functionalities, including halogens.[3][4][5][6][7]
Mechanism of the Sandmeyer Reaction:
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Copper(I)-catalyzed Radical Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) halide. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[3]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
To a stirred suspension of 3,4-difluoro-5-methylaniline (1.0 eq.) in 48% hydrobromic acid (HBr) (4.0 eq.) at 0-5 °C (ice bath), add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr (2.0 eq.) at room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 5-Bromo-1,2-difluoro-3-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel.
Pathway B: Direct Electrophilic Bromination (Alternative Approach)
This pathway involves the direct bromination of 1,2-difluoro-3-methylbenzene. While attractive for its atom economy, it presents significant challenges in controlling the regioselectivity.
Discussion of Regioselectivity:
The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile (Br⁺).
-
Methyl group (-CH₃): Activating and ortho, para-directing.
-
Fluoro group (-F): Deactivating but ortho, para-directing due to a dominant +M (resonance) effect over a -I (inductive) effect for directing the substitution, while the deactivating nature comes from the strong -I effect.
In 1,2-difluoro-3-methylbenzene, the possible positions for bromination are C4, C5, and C6. The combined directing effects of the three substituents can lead to a mixture of isomers, with the major product being difficult to predict without experimental data. The formation of 4-bromo and 6-bromo isomers is highly likely, in addition to the desired 5-bromo product. This would necessitate a challenging separation of the resulting isomers.
General Protocol for Aromatic Bromination:
-
To a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) (0.1 eq.).
-
Add bromine (Br₂) (1.0 eq.) dropwise with stirring, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the bromine color disappears.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃).
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting product will likely be a mixture of isomers requiring careful analysis and purification by methods such as fractional distillation or preparative gas chromatography.
Conclusion
For the synthesis of 5-Bromo-1,2-difluoro-3-methylbenzene, the multi-step pathway involving the reduction of 1,2-difluoro-3-methyl-5-nitrobenzene followed by a Sandmeyer reaction is the recommended approach. This method offers superior control over regioselectivity, leading to a higher yield of the desired product and simplifying purification. While direct bromination is a theoretically possible route, it is likely to produce a mixture of isomers, making it a less practical choice for obtaining the pure target compound.
References
-
PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved January 26, 2026, from [Link]
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ChemicalRegister. (n.d.). 1,2-Difluoro-5-methyl-3-nitrobenzene (CAS No. 468718-05-0) Suppliers. Retrieved January 26, 2026, from [Link]
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MySkinRecipes. (n.d.). 1,3-Difluoro-2-methyl-5-nitrobenzene. Retrieved January 26, 2026, from [Link]
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YouTube. (2021, June 16). Mechanism of Reduction of Nitrobenzene to Aniline. Retrieved January 26, 2026, from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, July 30). Reactions of Arylamines. Retrieved January 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved January 26, 2026, from [Link]
- U.S. Patent No. 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
-
Allen. (n.d.). Prepare / convert nitrobenzene into aniline. Retrieved January 26, 2026, from [Link]
-
YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3177. [Link]
-
Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen? Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to 5-Bromo-1,2-difluoro-3-methylbenzene: Reactivity and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic characteristics of 5-Bromo-1,2-difluoro-3-methylbenzene (CAS No. 1143502-75-3). This compound is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactive sites and electronic modulation. This document will delve into its synthesis, spectroscopic signature, and predicted reactivity patterns, providing a foundational understanding for its application in novel molecular design and synthesis.
Introduction: A Versatile Building Block
5-Bromo-1,2-difluoro-3-methylbenzene is an ortho- and meta-substituted aromatic compound featuring a bromine atom, two fluorine atoms, and a methyl group. This specific arrangement of substituents creates a molecule with distinct electronic properties and multiple reactive handles, making it a desirable intermediate for the synthesis of complex organic molecules. The presence of the bromine atom provides a key site for cross-coupling reactions, while the fluorine and methyl groups modulate the reactivity of the benzene ring and influence the overall physicochemical properties of its derivatives. Such fluorinated organic compounds are of significant interest in drug development due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[1]
Key Structural Features:
-
Bromine Atom: Serves as a primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Difluoro Substitution: The two fluorine atoms are strong electron-withdrawing groups, which significantly influence the electron density of the aromatic ring, impacting its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
-
Methyl Group: An electron-donating group that can influence the regioselectivity of reactions on the aromatic ring.
-
Substitution Pattern: The 1,2,3-trisubstituted pattern with additional bromine at the 5-position leads to a unique electronic and steric environment, offering potential for selective functionalization.
Synthesis and Characterization
While specific literature on the synthesis of 5-Bromo-1,2-difluoro-3-methylbenzene is not extensively detailed in readily available literature, a plausible synthetic route can be extrapolated from known organic transformations. A common strategy for the synthesis of polysubstituted aromatic compounds involves a series of directed electrophilic substitution, diazotization, and/or halogenation reactions on a suitable precursor.
A potential synthetic pathway could involve the bromination of 1,2-difluoro-3-methylbenzene. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity.
Characterization:
The identity and purity of 5-Bromo-1,2-difluoro-3-methylbenzene would be confirmed using a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C7H5BrF2 |
| Molecular Weight | 207.02 g/mol |
| CAS Number | 1143502-75-3[2] |
Electronic Properties and Reactivity
The electronic nature of 5-Bromo-1,2-difluoro-3-methylbenzene is governed by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine and bromine atoms.
Inductive and Resonance Effects:
-
Fluorine: Exhibits a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect. The inductive effect dominates, making fluorine a deactivating group in electrophilic aromatic substitution.[3]
-
Bromine: Similar to fluorine, bromine is a deactivating group due to its -I effect, which outweighs its +M effect.
-
Methyl Group: An electron-donating group through a +I effect and hyperconjugation, thus activating the ring towards electrophilic attack.
This combination of opposing electronic effects leads to a nuanced reactivity profile. The overall electron density of the ring is reduced compared to toluene but may be less deactivated than 1,2-difluorobenzene due to the methyl group.
Electrophilic Aromatic Substitution
The directing effects of the substituents will determine the position of electrophilic attack. The fluorine and bromine atoms are ortho, para-directors, while the methyl group is also an ortho, para-director.[3] The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine atoms are C2, C3, C4, and C5 (for F at C1) and C1, C3, C4, and C6 (for F at C2). The position para to the bromine is C2.
Given the substitution pattern, the remaining hydrogen atoms are at the C4 and C6 positions. The C4 position is para to the methyl group and meta to one fluorine and the bromine. The C6 position is ortho to the methyl group and meta to the other fluorine. The activating effect of the methyl group will likely direct incoming electrophiles to the C4 and C6 positions. Steric hindrance may favor substitution at the C4 position.
Nucleophilic Aromatic Substitution
The presence of two strongly electron-withdrawing fluorine atoms can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing these substituents.[4] However, the absence of a nitro group or other strongly activating group in the ortho or para position makes SNAr reactions on this substrate likely to require harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 5-Bromo-1,2-difluoro-3-methylbenzene with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position. This is a powerful method for the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond at the C5 position by coupling with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Spectroscopic Properties (Predicted)
Detailed experimental spectroscopic data for 5-Bromo-1,2-difluoro-3-methylbenzene is not widely published. The following are predictions based on the analysis of its structure and data from similar compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons at C4 and C6, and a singlet in the aliphatic region for the methyl protons.
-
Aromatic Protons (C4-H and C6-H): These protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms. The chemical shifts will be in the range of δ 6.8-7.5 ppm.
-
Methyl Protons (CH3): A singlet is expected around δ 2.0-2.5 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum will show seven distinct signals for the seven carbon atoms. The carbons attached to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of all substituents.
19F NMR Spectroscopy
The 19F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at C1 and C2. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts will be in the typical range for aryl fluorides.
Applications in Drug Development and Materials Science
Halogenated and fluorinated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and advanced materials. 5-Bromo-1,2-difluoro-3-methylbenzene can serve as a versatile scaffold to introduce a substituted tolyl moiety into a larger molecule.
-
Medicinal Chemistry: The difluorotoluene moiety is present in a number of biologically active compounds. The fluorine atoms can improve metabolic stability and binding affinity, while the methyl group can provide a point for further functionalization or act as a lipophilic group to enhance membrane permeability. The bromine atom allows for the facile introduction of this fragment into a lead compound via cross-coupling reactions.
-
Materials Science: The electronic properties imparted by the fluorine atoms can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to undergo cross-coupling reactions allows for the incorporation of this unit into conjugated polymer backbones.
Safety and Handling
Predicted Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Conclusion
5-Bromo-1,2-difluoro-3-methylbenzene is a promising building block for organic synthesis, offering a unique combination of reactivity and electronic properties. Its utility in constructing complex molecules for pharmaceutical and materials science applications is significant. While detailed experimental data is currently limited, this guide provides a solid foundation for understanding its potential and for designing synthetic strategies that leverage its unique structural features. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.
References
Sources
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- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 [sigmaaldrich.com]
- 5. 2-Bromo-1,3-difluoro-5-methylbenzene | CymitQuimica [cymitquimica.com]
Solubility characteristics of 5-Bromo-1,2-difluoro-3-methylbenzene in common solvents
Introduction
5-Bromo-1,2-difluoro-3-methylbenzene is a halogenated aromatic compound with growing interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its substituted benzene ring. The bromine atom provides a site for cross-coupling reactions, while the fluorine atoms and methyl group modulate the molecule's steric and electronic profile, influencing its reactivity and physicochemical properties.
A thorough understanding of the solubility characteristics of this compound (CAS No: 179617-08-4) is paramount for its effective use in research and development.[1][2] Solubility impacts every stage of development, from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the predicted solubility of 5-Bromo-1,2-difluoro-3-methylbenzene in common laboratory solvents, grounded in the principles of intermolecular forces. It also furnishes a robust experimental protocol for researchers to determine its solubility empirically.
Physicochemical Properties
While extensive experimental data for 5-Bromo-1,2-difluoro-3-methylbenzene is not widely published, its key properties can be summarized from available sources and computational predictions. These parameters are crucial in predicting its solubility behavior.
| Property | Value / Information | Source |
| IUPAC Name | 5-Bromo-1,2-difluoro-3-methylbenzene | N/A |
| Synonym | 4-Bromo-2,6-difluorotoluene | [1] |
| CAS Number | 179617-08-4 | [1][2] |
| Molecular Formula | C₇H₅BrF₂ | [1][2] |
| Molecular Weight | 207.02 g/mol | [1][2] |
| Calculated LogP | 3.036 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 (Fluorine atoms) | [3][4] |
| Storage | Sealed in dry, room temperature | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is a simplified expression of the thermodynamics of mixing, where dissolution is favored if the intermolecular forces between solute and solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions.
Molecular Structure Analysis:
The structure of 5-Bromo-1,2-difluoro-3-methylbenzene is key to its solubility profile:
-
Aromatic Ring & Methyl Group: The core benzene ring and the methyl group are nonpolar and lipophilic. These regions will primarily interact through weak London dispersion forces.
-
Halogen Substituents (F, Br): The highly electronegative fluorine atoms and the bromine atom create significant bond dipoles (C-F, C-Br). These dipoles introduce polar character to the molecule, allowing for dipole-dipole interactions.
-
Overall Polarity: Despite the polar bonds, the molecule is largely nonpolar in character. The calculated octanol-water partition coefficient (LogP) of ~3.04 indicates a strong preference for a nonpolar environment over a polar one like water.[1] A LogP value greater than 1 suggests lipophilicity.
Primary Intermolecular Forces:
-
London Dispersion Forces: As a relatively large molecule with a significant nonpolar surface area, London dispersion forces will be the dominant interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The polar C-F and C-Br bonds will allow for dipole-dipole interactions with polar solvents.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile in common laboratory solvents can be predicted. It is crucial to note that these are predictions and should be confirmed by experimental measurement as outlined in the next section.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Toluene, Hexane, Cyclohexane, Diethyl Ether | High | The primary intermolecular forces in these solvents are London dispersion forces, which align well with the large nonpolar surface of the solute's aromatic ring and methyl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Moderate | These solvents possess both polar and nonpolar characteristics. Their dipole moments can interact favorably with the C-F and C-Br bonds of the solute, while their organic portions can solvate the nonpolar regions. DCM and THF are expected to be excellent solvents. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to Low | While these solvents are strong dipole-dipole interactors, their high polarity and strong solvent-solvent forces may not be overcome sufficiently by the solute, which has significant nonpolar character. Limited solubility is expected, though DMSO often serves as a universal solvent for many organic compounds at low concentrations. |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The strong hydrogen-bonding network of water and, to a lesser extent, alcohols, is difficult for the solute to disrupt. 5-Bromo-1,2-difluoro-3-methylbenzene cannot donate hydrogen bonds and is only a weak acceptor. The energy required to break the solvent's H-bonds is not compensated by the solute-solvent interactions, leading to very poor solubility. This is consistent with the high LogP value. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, the Shake-Flask Method is the gold standard and most reliable technique.[5] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of 5-Bromo-1,2-difluoro-3-methylbenzene in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
5-Bromo-1,2-difluoro-3-methylbenzene (solid)
-
Solvent of interest (e.g., Toluene, Acetonitrile, Water)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of solid 5-Bromo-1,2-difluoro-3-methylbenzene to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[5] A general starting point is 10-20 mg of solid per 1 mL of solvent.
-
Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[6][7]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed.[8]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of 5-Bromo-1,2-difluoro-3-methylbenzene.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
As a laboratory chemical, 5-Bromo-1,2-difluoro-3-methylbenzene must be handled with appropriate care. The following safety information is derived from supplier data for this compound and related halogenated aromatics.
Hazard Identification: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use an approved respirator.
-
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
5-Bromo-1,2-difluoro-3-methylbenzene is a predominantly nonpolar, lipophilic compound. Its solubility is expected to be highest in nonpolar organic solvents like toluene and hexane, and moderate to high in polar aprotic solvents such as THF and dichloromethane. Conversely, it is predicted to be poorly soluble in highly polar protic solvents like water and methanol. This predicted profile, driven by its molecular structure and a combination of dispersion and dipole-dipole forces, provides a strong foundation for its application in synthesis and formulation. For precise quantitative needs, the standardized shake-flask method detailed in this guide is strongly recommended to establish empirical solubility data, ensuring reproducible and accurate results in any research or development setting.
References
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Pereira, J. et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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PubChem. 2-Bromo-1,3-difluoro-5-methylbenzene. National Center for Biotechnology Information. [Link]
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ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Samagra. Haloalkanes and Haloarenes. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
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Home Sunshine Pharma. 2-Bromo-1,3-diethyl-5-methylbenzene CAS 314084-61-2. [Link]
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PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. [Link]
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ChemSrc. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1. [Link]
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ChemSrc. 1,5-dibromo-2,4-dichloro-3-methylbenzene | CAS#:1000573-67-0. [Link]
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PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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ACS Publications. ASAP (As Soon As Publishable). [Link]
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PubChem. 2-Bromo-3,6-difluorotoluene. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). [Link]
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Literature review on the applications of 5-Bromo-1,2-difluoro-3-methylbenzene
An In-Depth Technical Guide to the Applications of 5-Bromo-1,2-difluoro-3-methylbenzene
Introduction: A Versatile Building Block in Modern Chemistry
5-Bromo-1,2-difluoro-3-methylbenzene is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from a unique combination of reactive sites: a bromine atom amenable to a wide range of cross-coupling reactions, and a difluoro-methyl substitution pattern that imparts specific electronic and steric properties to the benzene ring. These features make it particularly relevant in the fields of medicinal chemistry, agrochemicals, and materials science.
The presence of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules[1][2]. This guide provides a detailed overview of the reactivity and core applications of 5-Bromo-1,2-difluoro-3-methylbenzene, with a focus on its role as a key building block in the synthesis of advanced pharmaceutical intermediates.
Reactivity and Synthetic Potential
The synthetic utility of 5-Bromo-1,2-difluoro-3-methylbenzene is dominated by the reactivity of its carbon-bromine (C-Br) bond. The bromine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds.
The electron-withdrawing nature of the two adjacent fluorine atoms further activates the C-Br bond towards oxidative addition to a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in many cross-coupling catalytic cycles. This makes the molecule an ideal substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Of these, the Suzuki-Miyaura coupling is one of the most robust and widely used methods, valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters[1][3].
Core Application: Synthesis of Advanced Medicinal Chemistry Scaffolds
A significant application of 5-Bromo-1,2-difluoro-3-methylbenzene is in the synthesis of complex heterocyclic systems for drug discovery. Its role as a "Protein Degrader Building Block" highlights its importance in constructing molecules for targeted protein degradation, a cutting-edge therapeutic modality[4][5].
A prime example is its use as a key precursor in the synthesis of advanced oxetane-containing compounds, which are of high interest in medicinal chemistry. Oxetanes are valued as versatile pharmacophores that can improve aqueous solubility, metabolic stability, and serve as rigid scaffolds to orient other functional groups[6][7][8].
The synthesis of molecules such as (S)-2-(3-(3,4-difluoro-2-methyl-5-(4-(trifluoromethyl)pyridin-2-yl)phenyl)oxetan-3-yl)acetonitrile, as described in patent literature, showcases the strategic importance of 5-Bromo-1,2-difluoro-3-methylbenzene. The core of this synthesis involves a Suzuki-Miyaura cross-coupling reaction to link the substituted phenyl ring of our title compound with a pyridine moiety.
Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,2-difluoro-3-methylbenzene with a generic arylboronic acid. This protocol is based on established methods and serves as a self-validating system for researchers.[2][9]
Materials and Equipment:
-
5-Bromo-1,2-difluoro-3-methylbenzene (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/block
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-1,2-difluoro-3-methylbenzene (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., Toluene, to make a ~0.1 M solution) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.5 eq).
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.
| Component | Typical Reagent | Role | Rationale for Choice |
| Aryl Halide | 5-Bromo-1,2-difluoro-3-methylbenzene | Electrophile | The C-Br bond is reactive towards Pd(0) oxidative addition. |
| Organoboron | Arylboronic Acid / Ester | Nucleophile | Stable, readily available, and low toxicity coupling partner.[3] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | Facilitates the oxidative addition and reductive elimination steps. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activator | Activates the boronic acid for transmetalation to the palladium center.[10] |
| Solvent | Toluene, Dioxane, DME / Water | Medium | A two-phase system is common; the organic solvent solubilizes the reactants and catalyst. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides insight into the selection of reagents and conditions. The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
5-Bromo-1,2-difluoro-3-methylbenzene stands out as a highly valuable and versatile building block for the synthesis of complex, high-value molecules. Its primary utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of biaryl systems that form the core of many modern pharmaceuticals and agrochemicals. The strategic placement of its fluoro and methyl substituents provides chemists with a tool to fine-tune the steric and electronic properties of target molecules. As research in areas like targeted protein degradation and specialized materials continues to advance, the demand for such precisely functionalized intermediates is expected to grow, ensuring that 5-Bromo-1,2-difluoro-3-methylbenzene will remain a relevant and important compound in the synthetic chemist's toolbox.
References
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
5-Bromo-1, 2-difluoro-3-methylbenzene, min 97%, 25 mg. (n.d.). Aladdin Scientific. Retrieved from [Link]
-
Suzuki reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Al-dujaili, J. H., & Shaker, C. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5649. [Link]
- Process for the preparation of 2,3-difluoro-5-halopyridines. (1997). Google Patents.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules, 20(8), 13862-13871. [Link]
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (2021). Google Patents.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (2011). Google Patents.
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2015). Angewandte Chemie International Edition, 54(22), 6410-6424. [Link]
- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (2017). Google Patents.
-
4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. (2000). Organic Syntheses, 77, 188. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. (2023). Journal of the American Chemical Society. [Link]
-
Schildan, A., Patt, M., & Sabri, O. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 65(11), 1244-1248. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2023). Beilstein Journal of Organic Chemistry, 19, 1346-1418. [Link]
-
2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]
- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997). Google Patents.
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Methodological & Application
Application Notes & Protocols: Optimizing the Heck Reaction for 5-Bromo-1,2-difluoro-3-methylbenzene
Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful transformation facilitates the construction of carbon-carbon bonds, particularly for the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The reaction's elegance lies in its catalytic nature, typically employing a palladium source, a phosphine ligand, a base, and a suitable solvent to orchestrate the coupling process.[1][4] This document provides a comprehensive guide to the application of the Heck reaction for a specific and challenging substrate: 5-Bromo-1,2-difluoro-3-methylbenzene. This substrate presents a unique electronic and steric profile, necessitating a carefully considered approach to achieve optimal reaction outcomes.
Substrate Analysis: 5-Bromo-1,2-difluoro-3-methylbenzene
The reactivity of 5-Bromo-1,2-difluoro-3-methylbenzene in the Heck reaction is governed by the interplay of its substituents. The two electron-withdrawing fluorine atoms render the aryl bromide electron-deficient, which generally facilitates the initial oxidative addition step in the catalytic cycle. Conversely, the ortho-methyl group introduces steric hindrance around the C-Br bond, which can impede the approach of the bulky palladium catalyst. Understanding these competing electronic and steric effects is paramount to designing a successful reaction protocol.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] A deep understanding of this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromine bond of 5-Bromo-1,2-difluoro-3-methylbenzene, forming a Pd(II) intermediate.[1][4]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a migratory insertion of the alkene into the Pd-C bond.[1][4] This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A proton on the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[1][4]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[1][2]
Protocol Development: Key Parameter Optimization
Achieving high yields and selectivity in the Heck reaction of 5-Bromo-1,2-difluoro-3-methylbenzene requires careful selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of the palladium source and accompanying ligand is critical. While pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) can be used, it is often more convenient and economical to use stable Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species.[1][2]
Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[1] For the sterically hindered 5-Bromo-1,2-difluoro-3-methylbenzene, bulky and electron-rich phosphine ligands are often preferred to promote oxidative addition and prevent catalyst decomposition.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Heck reactions.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can enhance reaction rates with challenging substrates.
-
Buchwald-type biaryl phosphine ligands: These highly active ligands can be effective at lower catalyst loadings and temperatures.
The Role of the Base
A base is required in stoichiometric amounts to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[1][2] The choice of base can significantly impact the reaction rate and the potential for side reactions.
-
Organic Amines (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): Commonly used, they are effective and generally result in homogeneous reaction mixtures.
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or DMAc. They are less volatile and can be advantageous in high-temperature reactions.
-
Acetates (e.g., Sodium Acetate (NaOAc)): A milder base that can be beneficial when base-sensitive functional groups are present.
Solvent Considerations
The solvent must be capable of dissolving the reactants and catalyst at the reaction temperature and should be inert to the reaction conditions. Polar aprotic solvents are typically the solvents of choice.
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
Optimized Protocol for the Heck Reaction of 5-Bromo-1,2-difluoro-3-methylbenzene with n-Butyl Acrylate
This protocol provides a robust starting point for the Heck coupling of 5-Bromo-1,2-difluoro-3-methylbenzene.
Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Bromo-1,2-difluoro-3-methylbenzene | 207.02 | 1.0 | 1.0 | 207 mg |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 | 216 µL |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 278 µL |
| N,N-Dimethylformamide (DMF) | - | - | - | 5.0 mL |
Experimental Procedure
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- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Functionalization of the methyl group on 5-Bromo-1,2-difluoro-3-methylbenzene
An Application Guide to the Strategic Functionalization of the Methyl Group on 5-Bromo-1,2-difluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
5-Bromo-1,2-difluoro-3-methylbenzene is a highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is endowed with a unique combination of reactive sites and modulating groups. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the construction of intricate carbon-carbon bonds.[1] The vicinal difluoro substitution pattern significantly influences the electronic properties of the benzene ring, often enhancing metabolic stability and modulating the pKa of adjacent functionalities in drug candidates.
The methyl group, however, represents a critical locus for strategic functionalization. As a "benzylic" carbon, it is particularly reactive and can be selectively transformed into a variety of functional groups, serving as a gateway to novel derivatives.[2] This guide provides a detailed exploration of two primary pathways for the functionalization of this methyl group: free-radical bromination and controlled oxidation. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the synthesis of key intermediates: the benzyl bromide, the benzoic acid, and the benzaldehyde derivatives.
Part 1: Benzylic Bromination - Installing a Reactive Handle
The most direct method to activate the methyl group for further elaboration is through benzylic bromination. This reaction proceeds via a free-radical chain mechanism and selectively targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical.[2]
Causality and Reagent Selection: Why N-Bromosuccinimide (NBS)?
While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[3] NBS serves as a source of a low, constant concentration of Br₂ through its reaction with trace amounts of HBr. This is crucial because high concentrations of Br₂ could lead to competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring. The reaction requires a radical initiator, which can be photochemical (e.g., a household lamp) or chemical (e.g., azobisisobutyronitrile, AIBN).[3][4]
The overall workflow for this transformation is depicted below.
Sources
Troubleshooting & Optimization
Stability of 5-Bromo-1,2-difluoro-3-methylbenzene under acidic and basic conditions
Welcome to the technical support center for 5-Bromo-1,2-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth information on its stability under various conditions, troubleshooting advice for common experimental challenges, and detailed protocols to help ensure the integrity of your reactions.
Understanding the Stability of 5-Bromo-1,2-difluoro-3-methylbenzene
5-Bromo-1,2-difluoro-3-methylbenzene is a substituted aromatic compound with a unique combination of functional groups that dictate its reactivity and stability. The interplay of the electron-donating methyl group and the electron-withdrawing halogen substituents creates a nuanced reactivity profile.
The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the sigma bonds (inductive effect), which generally deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr).[1][2] Conversely, the methyl group is an electron-donating group, which activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution.[3] The bromine atom is also an electron-withdrawing group via induction but is a potential leaving group in certain reactions.
Aryl halides are generally resistant to nucleophilic substitution unless the aromatic ring is activated by strongly electron-withdrawing groups.[4][5] Given the presence of the fluorine atoms, 5-Bromo-1,2-difluoro-3-methylbenzene is more susceptible to nucleophilic attack than non-fluorinated bromobenzenes, particularly under harsh basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is 5-Bromo-1,2-difluoro-3-methylbenzene to common laboratory acids?
A1: Generally, 5-Bromo-1,2-difluoro-3-methylbenzene exhibits good stability towards a range of common laboratory acids (e.g., HCl, H₂SO₄, AcOH) under non-forcing conditions (room temperature, moderate concentrations). The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution, which is often catalyzed by acids. However, at elevated temperatures or with very strong acids, the potential for acid-catalyzed hydrolysis of the C-Br bond, while slow for aryl halides, should not be entirely dismissed.[6]
Q2: What is the expected stability of this compound under basic conditions?
A2: The stability of 5-Bromo-1,2-difluoro-3-methylbenzene under basic conditions is a more significant consideration. The presence of two electron-withdrawing fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr).[7][8] Strong bases, such as sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures, can potentially lead to the displacement of the bromine or one of the fluorine atoms. The likelihood of such a reaction depends on the specific base, solvent, and temperature used.
Q3: Can the bromine atom be displaced by nucleophiles?
A3: Yes, under certain conditions, the bromine atom can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. This is more likely to occur with strong nucleophiles and may require elevated temperatures. The fluorine atoms on the ring increase the electrophilicity of the carbon atoms, making nucleophilic attack more favorable than in non-fluorinated analogues.
Q4: Is there a risk of dehalogenation?
A4: Dehalogenation, the removal of a halogen atom, is a possible side reaction. Reductive dehalogenation can occur in the presence of reducing agents, such as certain metals or catalytic hydrogenation conditions.[9] Under strongly basic conditions, particularly with exposure to light, radical-mediated dehalogenation of aryl halides has also been observed.[10]
Q5: How does the methyl group influence the stability?
A5: The methyl group is an electron-donating group.[3] This has a dual effect. It slightly activates the ring towards electrophilic attack, but more importantly in the context of stability to bases, it deactivates the ring towards nucleophilic aromatic substitution. This deactivating effect provides a degree of stabilization against base-mediated degradation compared to analogous compounds lacking the methyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of a phenolic compound during a reaction run under basic conditions. | The compound is likely undergoing nucleophilic aromatic substitution (SNAr) where a hydroxide ion is displacing the bromine or a fluorine atom. This is more probable at elevated temperatures. | - Lower the reaction temperature if possible.- Use a weaker, non-nucleophilic base if the reaction chemistry allows.- Reduce the reaction time.- If hydroxide is a necessary reagent, consider using a protecting group strategy for other sensitive functionalities. |
| Loss of the bromine atom from the starting material, replaced by hydrogen. | This indicates a dehalogenation reaction. It could be due to trace metal impurities acting as catalysts for reduction, or a radical-mediated process. | - Use purified reagents and solvents to minimize metal contamination.- If using a palladium or other transition metal catalyst for a cross-coupling reaction, carefully optimize the reaction conditions to favor the desired coupling over reductive dehalogenation.- Protect the reaction from light if a radical mechanism is suspected.[10] |
| Formation of multiple unidentified byproducts in the presence of a strong nucleophile. | This could be due to competing SNAr at different positions (displacement of Br vs. F) or subsequent reactions of the initial substitution product. | - Perform a careful analysis of the byproducts (e.g., by GC-MS or LC-MS) to identify their structures. This will provide insight into the competing reaction pathways.- Modify the reaction conditions (temperature, solvent, concentration) to favor the desired reaction. A solvent change can sometimes significantly alter the regioselectivity of SNAr reactions. |
| No reaction or slow reaction rate when using 5-Bromo-1,2-difluoro-3-methylbenzene as an electrophile in a cross-coupling reaction. | The electronic properties of the substituents may be affecting the efficiency of the catalytic cycle (e.g., oxidative addition). | - Screen different ligands for the transition metal catalyst. Electron-rich or electron-poor ligands can significantly impact the catalyst's activity.- Consider a different catalyst system (e.g., changing the metal or its oxidation state).- Increase the reaction temperature, but monitor for potential degradation. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of 5-Bromo-1,2-difluoro-3-methylbenzene under your specific experimental conditions, we recommend the following protocols.
Protocol 1: Stability Assessment under Acidic Conditions
-
Preparation: Prepare solutions of 5-Bromo-1,2-difluoro-3-methylbenzene (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile, THF).
-
Reaction Setup: In separate vials, add the solution of the compound and the acidic reagent to be tested (e.g., 1M HCl, 1M H₂SO₄). Include a control vial with only the compound and solvent.
-
Incubation: Stir the solutions at the desired experimental temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Time Points: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial.
-
Work-up: Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by a suitable analytical technique such as GC-MS or LC-MS to quantify the remaining starting material and identify any degradation products.
Protocol 2: Stability Assessment under Basic Conditions
-
Preparation: Prepare solutions of 5-Bromo-1,2-difluoro-3-methylbenzene (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile, THF).
-
Reaction Setup: In separate vials, add the solution of the compound and the basic reagent to be tested (e.g., 1M NaOH, 1M KOtBu). Include a control vial.
-
Incubation: Stir the solutions at the desired experimental temperatures.
-
Time Points: Withdraw aliquots at regular intervals.
-
Work-up: Quench the reaction by neutralizing the base with a suitable acid (e.g., 1M HCl). Extract the organic components.
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS.
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of 5-Bromo-1,2-difluoro-3-methylbenzene.
Potential Degradation Pathways
Under forcing basic conditions, the most likely degradation pathway is nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer complex intermediate.
Visualization of SNAr Mechanism
Caption: Generalized SNAr mechanism for 5-Bromo-1,2-difluoro-3-methylbenzene.
References
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Aryl halide. Wikipedia. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Aryl Halides. Chemistry LibreTexts. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]
-
Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). PPRTV Library. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]
-
Chemistry of Acid Halides. Chemistry LibreTexts. [Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Publications. [Link]
-
Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]
-
Fluorobromobenzene Series. Sparrow Chemical. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Substituent Effects. Lumen Learning. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Fluorobenzene. Wikipedia. [Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
-
Substituent Effects. La Salle University. [Link]
-
orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
What is the hydrolysis process of alkyl halides?. Quora. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
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- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of 5-Bromo-1,2-difluoro-3-methylbenzene with Organolithium Reagents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-1,2-difluoro-3-methylbenzene and organolithium reagents. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental observations. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My primary reaction is a lithium-halogen exchange, but I am seeing significant amounts of starting material recovered. What is the likely cause?
A1: Incomplete lithium-halogen exchange is a common issue. The primary culprits are often related to the quality of your organolithium reagent, insufficient equivalents, or suboptimal reaction temperature.
-
Reagent Quality: Organolithium reagents, particularly n-BuLi, are sensitive to moisture and air. Titrate your n-BuLi solution before each use to accurately determine its molarity. A lower-than-expected concentration will result in an incomplete reaction.
-
Equivalents: While a stoichiometric amount (1.0 eq) is theoretically sufficient, in practice, 1.05 to 1.2 equivalents of the organolithium reagent are often required to drive the reaction to completion and overcome any minor impurities that may consume the reagent.
-
Temperature: The lithium-halogen exchange is typically performed at low temperatures, such as -78 °C, to ensure the stability of the resulting aryllithium species. However, the exchange rate itself is temperature-dependent. If the reaction is too slow at -78 °C, a slightly higher temperature (e.g., -60 °C) for a short period might be beneficial, but this must be carefully balanced against the risk of decomposition and side reactions.
Q2: I'm observing a significant byproduct that appears to be a dimer of my desired product. What is the mechanism for this, and how can I prevent it?
A2: Dimer formation is often indicative of a competing reaction pathway, most likely involving a benzyne intermediate. The highly reactive aryllithium species can, under certain conditions, eliminate lithium fluoride (LiF) to form a difluorobenzyne. This benzyne can then be trapped by another molecule of the aryllithium intermediate, leading to the dimer.
Preventative Measures:
-
Strict Temperature Control: Maintain a consistently low temperature (≤ -78 °C) throughout the reaction and quenching process. Any localized warming can promote benzyne formation.
-
Rapid Quenching: Add your electrophile to the freshly generated aryllithium species as quickly as possible. The longer the aryllithium intermediate is allowed to stir, the greater the opportunity for side reactions like benzyne formation to occur.
-
Inverse Addition: Consider adding the organolithium reagent to a solution of the aryl bromide and the electrophile at low temperature. This "in-situ" trapping method ensures that the aryllithium is consumed by the desired electrophile as soon as it is formed.
Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific, observable side reactions and provides a structured approach to diagnosing and resolving them.
Issue 1: Deprotonation at the Methyl Group
You observe byproducts resulting from the quenching of a benzylic carbanion. This is a common side reaction, especially when using stronger, more sterically hindered bases like s-BuLi or t-BuLi.
Underlying Cause: The protons on the methyl group are acidic and can be abstracted by the organolithium reagent. This competes with the desired lithium-halogen exchange.
Troubleshooting Protocol:
-
Reagent Selection: Switch to n-BuLi. Its lower basicity and smaller steric profile favor the lithium-halogen exchange over deprotonation at the methyl group.
-
Temperature Optimization: Perform the reaction at the lowest practical temperature (-78 °C or even -90 °C if your equipment allows). Lower temperatures increase the kinetic barrier for deprotonation more than for the lithium-halogen exchange.
-
Solvent Effects: Ethereal solvents like THF are generally preferred. The addition of a coordinating agent like TMEDA can sometimes favor deprotonation, so its use should be carefully evaluated.
Data Summary: Impact of Organolithium Reagent on Reaction Pathway
| Organolithium Reagent | Primary Reaction Pathway | Common Side Reaction | Recommended Temperature |
| n-BuLi | Lithium-Halogen Exchange | ortho-Deprotonation | -78 °C |
| s-BuLi | Lithium-Halogen Exchange / Deprotonation | Deprotonation at Methyl Group | -78 °C |
| t-BuLi | Deprotonation | Deprotonation at Methyl Group | -78 °C |
Issue 2: ortho-Deprotonation (Directed ortho-Metalation - DoM)
You isolate products where the electrophile has added to the position between the two fluorine atoms. This is a classic example of Directed ortho-Metalation (DoM), where the fluorine atoms direct the organolithium reagent to the adjacent C-H bond.
Underlying Cause: The electron-withdrawing nature of the fluorine atoms increases the acidity of the ortho-protons, making them susceptible to abstraction by the organolithium reagent.
Troubleshooting Protocol:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Conditions: Favor the lithium-halogen exchange by running the reaction at a very low temperature (-78 °C) and for a short duration before quenching.
-
Thermodynamic Conditions: Allowing the reaction to warm or stir for extended periods can lead to equilibration and favor the thermodynamically more stable ortho-lithiated species.
-
-
Pre-complexation: In some cases, pre-complexing the organolithium reagent with a bulky Lewis acid can sterically hinder its approach to the ortho-position.
Experimental Workflow: Minimizing ortho-Deprotonation
Caption: Workflow for kinetically controlled lithium-halogen exchange.
Visualizing Competing Reaction Pathways
The following diagram illustrates the key decision point for the organolithium reagent upon interacting with 5-Bromo-1,2-difluoro-3-methylbenzene.
Caption: Competing pathways for the reaction of 5-Bromo-1,2-difluoro-3-methylbenzene with organolithiums.
References
- Organolithium Compounds in Modern Organic Synthesis: Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002. (A comprehensive overview of organolithium chemistry).
- Directed ortho Metalation: Snieckus, V. Chem. Rev.1990, 90 (6), 879–933. (The seminal review on DoM reactions).
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-1,2-difluoro-3-methylbenzene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1,2-difluoro-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation based on fundamental NMR principles and comparative data from analogous structures. Every aspect, from sample preparation to spectral interpretation, is detailed to ensure scientific integrity and practical utility.
Introduction
5-Bromo-1,2-difluoro-3-methylbenzene is a substituted aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group on a benzene ring—creates a unique electronic environment. Elucidating and confirming this structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will walk through a predictive analysis of its ¹H and ¹³C NMR spectra, explaining the causality behind expected chemical shifts and coupling constants.
Theoretical Framework: Substituent Effects in Aromatic NMR
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic nature of its substituents.
-
Electronegativity and Shielding: Fluorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This deshielding effect generally causes attached and nearby nuclei to resonate at a higher chemical shift (downfield).
-
Resonance Effects: Halogens like fluorine and bromine can also donate lone pair electron density to the ring via resonance, which has a shielding (upfield) effect, particularly at the ortho and para positions. The interplay between inductive and resonance effects determines the final chemical shift.
-
Methyl Group Effect: The methyl group is weakly electron-donating, which tends to shield ring protons and carbons, causing them to shift slightly upfield.
-
Spin-Spin Coupling: A key feature in the spectra of fluorinated compounds is the coupling between ¹⁹F and ¹H or ¹³C nuclei. The magnitude of this coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and provides invaluable structural information.
Detailed Experimental Protocol
Acquiring high-quality NMR data is foundational to accurate spectral analysis. The following protocol outlines the best practices for preparing and analyzing a sample like 5-Bromo-1,2-difluoro-3-methylbenzene.
1. Sample Preparation:
- Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness.[1][2] It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals in the ¹H NMR spectrum.[3] The residual CHCl₃ peak in the ¹H spectrum typically appears at 7.26 ppm and the ¹³C signal for CDCl₃ appears as a triplet at 77.16 ppm, which can serve as a convenient internal reference.[4][5][6]
- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments on a modern spectrometer.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
2. NMR Data Acquisition:
- Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[8]
- ¹H NMR Acquisition Parameters:
- Number of Scans (ns): Typically 8 to 16 scans are sufficient.
- Relaxation Delay (d1): A delay of 1-2 seconds is standard.
- Acquisition Time (aq): At least 2-3 seconds to ensure good resolution.
- ¹³C NMR Acquisition Parameters:
- Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
- Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[9]
Below is a workflow diagram for the NMR analysis process.
Caption: Workflow from sample preparation to spectral analysis.
Predictive Spectral Analysis and Discussion
The structure with IUPAC numbering is shown below:
Caption: Structure and numbering of 5-Bromo-1,2-difluoro-3-methylbenzene.
¹H NMR Spectrum (Predicted)
The molecule has two aromatic protons, H4 and H6.
-
H6: This proton is ortho to the bromine atom and meta to a fluorine atom (F2) and the methyl group. The strong deshielding effect of the adjacent bromine will be significant. It will also experience coupling to the fluorine at C2 (meta coupling, ⁴JHF) and to H4 (meta coupling, ⁴JHH). The expected chemical shift is in the range of 7.2 - 7.4 ppm . The signal should appear as a doublet of doublets (dd) or a more complex multiplet.
-
H4: This proton is positioned between the methyl group and the bromine atom. It is ortho to the methyl group and the bromine atom. It will experience coupling to H6 (meta coupling, ⁴JHH) and potentially long-range coupling to the fluorine atoms and the methyl protons. The methyl group's donating nature and the bromine's withdrawing nature will have competing effects. The predicted chemical shift is around 7.0 - 7.2 ppm . The signal will likely be a multiplet.
-
-CH₃ Protons: The methyl protons are attached to the aromatic ring. They will likely appear as a singlet, but may show very small long-range coupling to H4 or the fluorine atoms. The expected chemical shift is in the range of 2.2 - 2.4 ppm .
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic H4 | 7.0 - 7.2 | Multiplet | ⁴JHH ≈ 2-3 Hz |
| Aromatic H6 | 7.2 - 7.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (or narrow t) | ⁵JHF ≈ 1-2 Hz |
¹³C NMR Spectrum (Predicted)
The molecule has seven unique carbon atoms: six aromatic and one methyl. A key feature will be the large one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings.
-
C1 & C2 (Fluorine-bearing): These carbons will be significantly downfield due to the direct attachment of the highly electronegative fluorine atoms. They will appear as doublets of doublets due to coupling to their own fluorine (¹JCF) and the adjacent fluorine (²JCF). Expected chemical shift: 145 - 155 ppm . The ¹JCF coupling is typically very large, around 240-250 Hz.[12]
-
C5 (Bromine-bearing): The carbon attached to bromine will be shifted downfield, but less so than the fluorine-bearing carbons. It will likely appear as a singlet around 115 - 125 ppm .
-
C3 (Methyl-bearing): This carbon will be downfield due to the influence of two ortho fluorine atoms. Expected chemical shift: 130 - 140 ppm . It will show coupling to both F1 and F2 (²JCF and ³JCF), appearing as a triplet or doublet of doublets.
-
C4 & C6 (Proton-bearing): These carbons will be influenced by multiple substituents. Their chemical shifts are harder to predict precisely but are expected in the aromatic region of 115 - 130 ppm . They will also exhibit C-F coupling.
-
Methyl Carbon (-CH₃): The methyl carbon will appear far upfield, typically around 15 - 20 ppm . It may show a small quartet-like splitting due to ³JCF coupling.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constants (Hz) |
| C1 | 145 - 155 | Doublet of Doublets (dd) | ¹JCF ≈ 245 Hz, ²JCF ≈ 20 Hz |
| C2 | 145 - 155 | Doublet of Doublets (dd) | ¹JCF ≈ 245 Hz, ²JCF ≈ 20 Hz |
| C3 | 130 - 140 | Triplet or dd | ²JCF ≈ 15 Hz, ³JCF ≈ 5 Hz |
| C4 | 115 - 130 | Doublet or Triplet | JCF couplings |
| C5 | 115 - 125 | Singlet or narrow multiplet | JCF couplings |
| C6 | 120 - 130 | Doublet | ³JCF ≈ 5-10 Hz |
| -CH₃ | 15 - 20 | Quartet (or Triplet of triplets) | ³JCF ≈ 3-5 Hz |
Comparative Analysis with Alternatives
To ground our predictive analysis, we can compare the expected values with experimental data from similar molecules.
-
1,2-Difluorobenzene: In this simpler molecule, the proton signals appear around 7.0-7.2 ppm as complex multiplets.[13] This provides a baseline for the chemical shifts of protons in a difluoro-aromatic system before considering the effects of the bromine and methyl groups.
-
2,4-Difluorotoluene: The aromatic protons in this molecule resonate between 6.7 and 7.2 ppm, and the methyl protons are at approximately 2.2 ppm.[14][15] This demonstrates the typical upfield shift of the methyl group protons.
-
Effect of Bromine: Bromine generally deshields ortho protons. For example, in bromobenzene, the ortho protons are shifted downfield relative to benzene. This supports the prediction that H6 in our target molecule will be the most downfield aromatic proton.
The combination of these substituent effects allows for a confident, albeit predictive, assignment of the NMR spectra for 5-Bromo-1,2-difluoro-3-methylbenzene. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to correlate proton and carbon signals directly.[16]
Conclusion
NMR spectroscopy is an essential tool for the structural verification of 5-Bromo-1,2-difluoro-3-methylbenzene. Through a detailed analysis of substituent effects and comparison with analogous compounds, a predictive ¹H and ¹³C NMR spectrum can be constructed. The key diagnostic features are the chemical shifts of the two aromatic protons, the characteristic C-F coupling constants in the ¹³C spectrum, and the downfield position of the fluorine-bearing carbons. This guide provides a robust framework for researchers to interpret their experimental data, ensuring the correct structural assignment of this valuable synthetic building block.
References
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- Starkey, L. S., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
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A Senior Application Scientist's Guide to Cross-Coupling: 5-Bromo-1,2-difluoro-3-methylbenzene vs. Its Isomers
Executive Summary
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method for modulating physicochemical and biological properties. Brominated fluorotoluenes serve as critical building blocks in this endeavor, acting as versatile precursors for complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 5-Bromo-1,2-difluoro-3-methylbenzene against its structural isomers. We will dissect how subtle changes in substituent placement profoundly impact reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing researchers with the causal insights and actionable protocols needed to make informed decisions in their synthetic campaigns.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aromatic compounds are ubiquitous in modern drug discovery and the development of advanced materials like organic light-emitting diodes (OLEDs). Palladium-catalyzed cross-coupling reactions are the premier tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of these complex molecules.[1]
The choice of the aryl halide starting material is paramount. Brominated fluorotoluenes offer a compelling combination of reactivity and functionality. The carbon-bromine bond is readily activated by palladium catalysts, while the fluorine and methyl substituents provide handles for fine-tuning electronic and steric properties.[2] This guide focuses on 5-Bromo-1,2-difluoro-3-methylbenzene, a specific isomer whose unique substitution pattern offers distinct advantages and challenges compared to other brominated fluorotoluenes. Our objective is to move beyond mere cataloging of data and provide a logical framework for predicting reactivity and selecting the optimal building block for a given synthetic challenge.
The Contenders: A Structural and Electronic Comparison
The reactivity of an aryl bromide in cross-coupling is fundamentally governed by the electronic and steric environment surrounding the C-Br bond. The oxidative addition of the Pd(0) catalyst to this bond is often the rate-determining step and is highly sensitive to these factors.[2]
-
Electronic Effects: Fluorine is a strongly electron-withdrawing atom (via the inductive effect), which lowers the electron density of the aromatic ring and makes the C-Br bond more susceptible to oxidative addition.[3]
-
Steric Effects: Bulky groups positioned ortho to the bromine atom can hinder the approach of the palladium catalyst, potentially slowing the reaction rate.[4][5]
Let's compare our primary substrate with its key isomers:
| Compound Name | Structure | Key Structural Features Analysis |
| 5-Bromo-1,2-difluoro-3-methylbenzene | C7H5BrF2[6] | Low Steric Hindrance: The bromine is flanked by a hydrogen and a fluorine, presenting a relatively open site for catalyst approach. Moderate Electronic Activation: The two fluorine atoms are meta and para to the bromine, providing good, but not maximal, electron-withdrawing activation. |
| 2-Bromo-1,3-difluoro-5-methylbenzene | C7H5BrF2[7] | High Steric Hindrance: The bromine is flanked by two fluorine atoms. This significant steric bulk can impede catalyst binding. High Electronic Activation: The ortho-fluorine atoms provide strong inductive withdrawal, strongly activating the C-Br bond. This creates a classic trade-off between steric hindrance and electronic activation. |
| 5-Bromo-1,3-difluoro-2-methylbenzene | C7H5BrF2[8] | High Steric Hindrance: The bromine is flanked by a fluorine and a methyl group. The methyl group, while smaller than bromine, still presents considerable steric bulk. Moderate Electronic Activation: The two fluorine atoms are ortho and para to the bromine, providing strong electronic activation. |
Head-to-Head in the Flask: Cross-Coupling Performance
We will now examine the expected and documented performance of these building blocks in three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)–C(sp²) bond formation, prized for its operational simplicity and the stability of its organoboron reagents.[1] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9] A key step is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates transmetalation.[10]
Comparative Analysis & Experimental Insights:
-
5-Bromo-1,2-difluoro-3-methylbenzene: This isomer is often an excellent substrate. Its low steric hindrance allows for rapid oxidative addition, while the electronic activation is sufficient for high reactivity. It represents a balanced "sweet spot" for many applications.
-
2-Bromo-1,3-difluoro-5-methylbenzene: The high steric hindrance from the two ortho-fluorine atoms is the dominant factor. While electronically activated, this substrate often requires more forcing conditions: higher temperatures, longer reaction times, and crucially, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and subsequent steps.[11]
-
5-Bromo-1,3-difluoro-2-methylbenzene: The combination of an ortho-fluoro and an ortho-methyl group also presents significant steric challenges. Successful coupling typically requires robust catalytic systems similar to those needed for its di-fluoro ortho isomer.
Table 1: Representative Suzuki-Miyaura Coupling Conditions & Outcomes
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2,3-difluorotoluene (analogous) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 / 12 | 92 | [12] |
| 1-Bromo-2,6-difluorobenzene (analogous) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 / 16 | 85 | [13] |
| 5-Bromo-2-methylpyridin-3-amine (analogous) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80 / 12 | 88 | [14] |
Note: Data for exact isomers can be sparse in single publications; this table uses closely related, illustrative examples from the literature to highlight trends.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[15] The reaction is notoriously sensitive to steric hindrance on the aryl halide. Electron-donating groups on the aryl halide can also slow the reaction, making the choice of a highly active catalyst system critical.[16]
Comparative Analysis & Experimental Insights:
-
5-Bromo-1,2-difluoro-3-methylbenzene: The unhindered nature of the bromine atom makes this an ideal substrate for Buchwald-Hartwig amination. It is expected to couple efficiently with a wide range of primary and secondary amines under standard conditions, likely requiring less specialized, bulky ligands compared to its hindered isomers.
-
2-Bromo-1,3-difluoro-5-methylbenzene & 5-Bromo-1,3-difluoro-2-methylbenzene: These sterically encumbered substrates are challenging for C-N coupling. Successful amination almost certainly requires the use of highly active, specialized ligands designed for hindered substrates, such as Josiphos-type ligands or bulky biarylphosphines (e.g., RuPhos, BrettPhos).[16] The reaction may fail entirely with standard catalysts like Pd(dba)₂/BINAP.
Table 2: Expected Performance in Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Expected Catalyst System | Expected Outcome | Rationale |
| 5-Bromo-1,2-difluoro-3-methylbenzene | Morpholine | Pd₂(dba)₃ / Xantphos | High Yield, Mild Conditions | Low steric hindrance allows efficient catalyst access. |
| 2-Bromo-1,3-difluoro-5-methylbenzene | Morpholine | Pd(OAc)₂ / RuPhos | Moderate to Good Yield | Requires bulky, electron-rich ligand to overcome severe ortho-ortho hindrance. |
| 5-Bromo-1,3-difluoro-2-methylbenzene | Morpholine | Pd₂(dba)₃ / BrettPhos | Moderate Yield | Requires highly active catalyst to overcome ortho-ortho hindrance. |
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[17] This reaction is fundamental for creating conjugated enynes and arylalkynes used in materials science and as synthetic intermediates.[18]
Comparative Analysis & Experimental Insights:
-
5-Bromo-1,2-difluoro-3-methylbenzene: As with the other couplings, the low steric hindrance should facilitate a smooth and efficient Sonogashira reaction under standard conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N).
-
2-Bromo-1,3-difluoro-5-methylbenzene & 5-Bromo-1,3-difluoro-2-methylbenzene: Steric hindrance can be a significant issue in Sonogashira couplings. While the electronic activation helps, these substrates may require higher catalyst loadings, higher temperatures, or the use of copper-free conditions with more robust palladium/ligand systems to achieve high yields and avoid side reactions like alkyne homocoupling (Glaser coupling).
Field Guide: Experimental Protocols
Trustworthy protocols are self-validating systems where the role and rationale for each component are clear. Below are detailed, field-proven methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-methylbenzene
This protocol details a general procedure for the C-C bond formation with an arylboronic acid. The choice of a phosphine-based palladium catalyst and a carbonate base is a robust starting point for this class of substrate.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1,2-difluoro-3-methylbenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Causality: K₂CO₃ is the base required to form the active boronate species for transmetalation.[19] Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for many non-hindered aryl bromides.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for reproducibility and high yields.
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Causality: The solvent mixture is chosen to dissolve both the organic and inorganic reagents. Water is often beneficial for the Suzuki reaction, accelerating transmetalation.[20]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Bromide (e.g., 2-Bromo-1,3-difluoro-5-methylbenzene)
This protocol employs a specialized catalyst system designed to overcome the steric hindrance inherent to this class of substrate.
Methodology:
-
Vessel Preparation: In a nitrogen-filled glovebox, add 2-Bromo-1,3-difluoro-5-methylbenzene (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), and RuPhos (0.035 mmol, 3.5 mol%) to a vial with a stir bar.
-
Causality: NaOtBu is a strong, non-nucleophilic base required for the amination cycle. RuPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition to the sterically hindered C-Br bond and facilitates the final reductive elimination step.[16]
-
-
Solvent & Reaction: Add anhydrous, degassed toluene (5 mL) to the vial. Seal the vial and heat to 110 °C with stirring for 12-24 hours.
-
Workup & Purification: Follow the general workup and purification steps outlined in Protocol 1.
Senior Scientist's Verdict & Outlook
The choice between 5-Bromo-1,2-difluoro-3-methylbenzene and its isomers is a strategic decision dictated by the specific demands of the cross-coupling reaction.
-
For Versatility and Efficiency: 5-Bromo-1,2-difluoro-3-methylbenzene is the superior general-purpose building block. Its low steric hindrance ensures high reactivity under standard, cost-effective catalytic conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It should be the default choice unless specific substitution patterns are required.
-
For Challenging Scaffolds: 2-Bromo-1,3-difluoro-5-methylbenzene and 5-Bromo-1,3-difluoro-2-methylbenzene are specialist reagents. Their utility lies in constructing highly substituted, sterically congested cores that are otherwise inaccessible. Researchers must be prepared to employ more advanced, and often more expensive, catalyst systems (e.g., bulky biarylphosphine or NHC ligands) and more forcing reaction conditions to achieve success with these substrates. The investment is justified when the target molecule's architecture demands this specific substitution.
By understanding the interplay of steric and electronic effects, researchers can rationally select their starting materials, anticipate challenges, and design robust, efficient, and successful cross-coupling strategies.
References
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Ghorai, M. K., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
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Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]
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MDPI. (2019). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. [Link]
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ResearchGate. (2017). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
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MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [Link]
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
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National Center for Biotechnology Information. (2019). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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A Comparative Guide to the Structural Elucidation of Halogenated Benzene Derivatives: An In-depth Analysis of 5-Bromo-1,2-difluoro-3-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of halogenated benzene derivatives, centered around a detailed X-ray crystallographic analysis of a representative compound, N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide.
This guide is designed to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction: The Significance of Halogenated Aromatic Scaffolds
5-Bromo-1,2-difluoro-3-methylbenzene and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Therefore, unambiguous determination of their molecular architecture is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure.[3][4] This guide will delve into the practical and theoretical aspects of this powerful technique, using a plausible derivative of 5-bromo-1,2-difluoro-3-methylbenzene as a case study. We will then compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. X-ray Crystallographic Analysis: The Definitive Approach
Single-crystal X-ray diffraction provides a detailed and precise measurement of molecular dimensions that is unparalleled by other techniques.[3] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
A. Case Study: N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide
For this guide, we will consider the hypothetical, yet plausible, derivative N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide. The introduction of an acetamido group provides hydrogen bonding capabilities, which can facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.[5][6][7]
B. Experimental Workflow: From Synthesis to Structure
The overall workflow for the X-ray crystallographic analysis of our case study compound is outlined below.
Caption: Experimental workflow for X-ray crystallographic analysis.
C. Detailed Experimental Protocols
The synthesis of the target compound would likely proceed via a two-step process starting from 5-bromo-1,2-difluoro-3-methylbenzene.
-
Step 1: Bromination of the Benzylic Position: 5-bromo-1,2-difluoro-3-methylbenzene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 1-(bromomethyl)-5-bromo-2,3-difluorobenzene.
-
Step 2: Nucleophilic Substitution with Acetamide: The resulting benzyl bromide is then reacted with acetamide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired product, N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide. The product would then be purified by column chromatography or recrystallization.
Obtaining high-quality single crystals is often the most challenging step. For a molecule like N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide, a systematic screening of solvents and crystallization techniques is necessary.
-
Technique: Slow evaporation is a common and effective method.[5][6] A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and allowed to evaporate slowly at a constant temperature.
-
Solvent Selection: A range of solvents with varying polarities should be screened. For this compound, solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof, would be appropriate starting points. The choice of solvent is critical as it influences crystal packing and morphology.
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The data are then processed to solve and refine the crystal structure.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector) would be used.
-
Data Processing: The collected diffraction data are integrated and scaled using software packages like CrysAlisPro or SAINT.
-
Structure Solution and Refinement: The structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL.[5][6][7]
D. Simulated Crystallographic Data and Interpretation
Below is a table of simulated crystallographic data for N-(5-bromo-1,2-difluoro-3-methylbenzyl)acetamide. This data is representative of what would be expected from a successful X-ray diffraction experiment.
| Parameter | Value |
| Empirical formula | C10H10BrF2NO |
| Formula weight | 278.09 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 12.115(3) Å, β = 101.34(3)°c = 10.987(3) Å, γ = 90° |
| Volume | 1114.5(5) ų |
| Z | 4 |
| Density (calculated) | 1.656 Mg/m³ |
| Absorption coefficient | 3.552 mm⁻¹ |
| F(000) | 560 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.5° to 27.5° |
| Reflections collected | 8123 |
| Independent reflections | 2548 [R(int) = 0.034] |
| Completeness to θ = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2548 / 0 / 145 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Interpretation of the Data:
The data in the table provides a wealth of information. The space group and unit cell dimensions describe the symmetry and size of the repeating unit in the crystal. The R-indices (R1 and wR2) are measures of the agreement between the crystallographic model and the experimental diffraction data; values below 0.05 for R1 are generally considered excellent for small molecules. The bond lengths and angles derived from this data would provide precise information about the molecular geometry, including the planarity of the benzene ring, the orientation of the substituents, and any intramolecular interactions.
II. Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are valuable and often complementary.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4][8]
-
¹H and ¹³C NMR: These experiments would confirm the presence of the different functional groups and the overall carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This would be particularly informative for this class of compounds, providing information about the electronic environment of the fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between atoms in the molecule.
-
NOESY: This experiment can provide information about through-space interactions, which can help to determine the relative stereochemistry and conformation of the molecule in solution.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Provided | Precise 3D structure, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic processes in solution |
| Throughput | Lower, crystal growth can be a bottleneck | Higher, sample preparation is generally faster |
| Amount of Sample | Micrograms to milligrams | Milligrams |
| Ambiguity | Generally unambiguous | Can be ambiguous for complex structures or isomers |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental composition of the molecule with high accuracy.
-
Tandem Mass Spectrometry (MS/MS): This can provide information about the connectivity of the molecule by analyzing the fragmentation patterns.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information Provided | Complete 3D structure | Molecular weight, elemental composition, fragmentation patterns |
| Structural Detail | High | Low (connectivity can be inferred) |
| Isomer Differentiation | Can distinguish all types of isomers | Can distinguish constitutional isomers, but may be challenging for stereoisomers |
III. Causality and Self-Validation in Experimental Choices
The choice of analytical technique and the specific experimental parameters are guided by the scientific question at hand.
-
Why X-ray Crystallography for Drug Design? In drug development, understanding the precise 3D shape of a molecule and its potential interactions with a biological target is critical. X-ray crystallography provides this information with the highest level of detail, enabling rational drug design and optimization.[9]
-
Self-Validating Protocols: The protocols described are inherently self-validating. For instance, in X-ray crystallography, the quality of the final structural model is assessed by statistical parameters like the R-factors and the goodness-of-fit. In NMR, the consistency of data from multiple experiments (¹H, ¹³C, 2D NMR) provides confidence in the assigned structure. The combination of data from orthogonal techniques (e.g., X-ray, NMR, and MS) provides the highest level of confidence in the structural assignment.
IV. Conclusion
The structural elucidation of novel compounds like the derivatives of 5-bromo-1,2-difluoro-3-methylbenzene is a cornerstone of chemical research. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray crystallography stands out for its ability to provide an unambiguous and high-resolution three-dimensional structure. This guide has provided a comprehensive overview of the X-ray crystallographic workflow, from synthesis to data interpretation, and has placed it in the context of other powerful analytical methods. For researchers in drug discovery and materials science, a thorough understanding of these techniques and their comparative strengths is essential for advancing their respective fields.
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
